BenchChemオンラインストアへようこそ!

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Positional isomer differentiation Drug-likeness Lipophilicity

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3, PubChem CID is a synthetic small-molecule oxalamide derivative built upon a thiazolo[3,2-b][1,2,4]triazole fused heterocyclic core bearing two para-tolyl substituents at the N1 and C2 positions. The molecular formula is C22H21N5O2S with a molecular weight of 419.5 g/mol and a computed XLogP3-AA of 4.1.

Molecular Formula C22H21N5O2S
Molecular Weight 419.5
CAS No. 894030-50-3
Cat. No. B2695584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS894030-50-3
Molecular FormulaC22H21N5O2S
Molecular Weight419.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C
InChIInChI=1S/C22H21N5O2S/c1-14-3-7-16(8-4-14)19-25-22-27(26-19)18(13-30-22)11-12-23-20(28)21(29)24-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
InChIKeyOVEQCTVOSFXUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(p-Tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3): Compound Identity and Core Scaffold Overview for Procurement Assessment


N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3, PubChem CID 7216241) is a synthetic small-molecule oxalamide derivative built upon a thiazolo[3,2-b][1,2,4]triazole fused heterocyclic core bearing two para-tolyl substituents at the N1 and C2 positions [1]. The molecular formula is C22H21N5O2S with a molecular weight of 419.5 g/mol and a computed XLogP3-AA of 4.1 [1]. The compound is catalogued in the ZINC purchasable compound database (ZINC000002043397) and is primarily supplied as a research-grade screening compound by specialty chemical vendors for non-human, non-clinical research use [2]. Its structural framework combines three pharmacophoric elements—the thiazolo-triazole fused bicycle, the oxalamide linker, and the p-tolyl aromatic caps—creating a moderately lipophilic scaffold with 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 117 Ų [1].

Why Generic Substitution Is Not Viable for N1-(p-Tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3): Structural Specificity and Scaffold Variability


The thiazolo[3,2-b][1,2,4]triazole-oxalamide chemical space is defined by multi-site substitution that generates profound functional divergence even among close positional isomers. Swapping the para-tolyl group of CAS 894030-50-3 for a meta-tolyl isomer (CAS 894039-31-7) or an ortho-tolyl isomer (CAS 895791-49-8) alters molecular shape, dipole orientation, and ligand recognition surfaces without changing molecular formula or molecular weight [1]. Published structure-activity relationship (SAR) data on the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrate that positional isomerism at aryl substituents produces quantitatively distinct biological outcomes—for instance, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) showed an ED50 of 49.1 mg/kg against maximal electroshock seizures in mice, while the 4-propoxyphenyl analog (5b) displayed a different efficacy profile with activity in both MES and PTZ models [2]. Similarly, across coumarinyl thiazolotriazole anticancer hybrids, IC50 values spanned from 5.64 μM to >100 μM depending solely on peripheral substituent identity [3]. These class-level SAR observations confirm that the p-tolyl substitution pattern of CAS 894030-50-3 cannot be presumed interchangeable with any regioisomeric or heteroaryl variant without specific comparative data for this exact scaffold-oxalamide combination.

Quantitative Differentiation Evidence for N1-(p-Tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3) Versus Closest Analogs


Para-Tolyl vs. Meta-Tolyl Positional Isomerism: Physicochemical and Predicted ADME Differentiation

CAS 894030-50-3 incorporates a symmetric di-p-tolyl substitution pattern (para-methyl on both N1-phenyl and C2-phenyl rings). Compared to its closest positional isomer, the N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894039-31-7), which bears meta-methyl groups, the para-substituted compound exhibits an identical molecular weight (419.5 g/mol) and molecular formula (C22H21N5O2S) but distinct molecular shape and electrostatic potential distribution [1]. The para-substitution pattern results in a more linear, rod-like molecular topology compared to the bent conformation of meta-substituted analogs, which directly impacts molecular recognition at protein binding sites [2]. Computed physicochemical properties from PubChem indicate the compound has a cLogP (XLogP3-AA) of 4.1, a topological polar surface area (TPSA) of 117 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds, placing it within oral drug-likeness space (Lipinski rule-compliant) but with higher lipophilicity than the average clinical candidate [1].

Positional isomer differentiation Drug-likeness Lipophilicity Permeability prediction

Thiazolo[3,2-b][1,2,4]triazole Scaffold Anticonvulsant Activity: Quantitative Class-Level Benchmarking for CNS Drug Discovery Prioritization

The thiazolo[3,2-b][1,2,4]triazole scaffold has demonstrated quantifiable anticonvulsant activity in established in vivo seizure models. In a systematic evaluation of 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives, compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) exhibited an ED50 of 49.1 mg/kg in the maximal electroshock (MES) test with a TD50 of 94.1 mg/kg, yielding a protective index (PI) of 1.9 in mice [1]. Compound 5b (6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole) was active in both MES and subcutaneous pentylenetetrazole (PTZ) models, with an ED50 of 63.4 mg/kg and TD50 of 105.6 mg/kg in the PTZ screen, resulting in a PI of 1.7—exceeding carbamazepine's PI in the same model [1]. While these data are from simpler thiazolotriazole analogs lacking the oxalamide side chain of CAS 894030-50-3, they establish that the thiazolo[3,2-b][1,2,4]triazole core itself possesses inherent anticonvulsant pharmacophoric character, with substituent-dependent modulation of both potency and neurotoxicity [1]. The oxalamide extension in CAS 894030-50-3 introduces additional hydrogen-bonding capacity (2 HBD, 5 HBA) that may enhance target engagement or alter CNS penetration relative to the simpler 6-phenyl-thiazolotriazole series.

Anticonvulsant activity Maximal electroshock seizure Protective index CNS drug discovery

Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives: Quantitative IC50 Benchmarking Across Cancer Cell Lines

Thiazolo[3,2-b][1,2,4]triazole-containing compounds have demonstrated quantifiable anticancer activity across multiple human cancer cell lines. In the most potent series, a thiazolo[3,2-b][1,2,4]triazole-1,3,4-oxadiazole hybrid (compound 17a, bearing a 3,4,5-trimethoxyphenyl substituent) achieved IC50 values of 0.14 ± 0.065 μM (PC3 prostate cancer), 0.10 ± 0.084 μM (A549 lung cancer), 0.04 ± 0.0076 μM (MCF-7 breast cancer), and 0.19 ± 0.082 μM (DU-145 ovarian cancer), outperforming the etoposide positive control [1]. In a separate coumarinyl-thiazolotriazole series, compounds 6m and 6c showed IC50 values of 5.64 μM and 29.1 μM against HeLa and MCF-7 cells, respectively, compared to cisplatin (IC50 = 11.3 and 6.20 μM) [2]. A thiazolo[3,2-b][1,2,4]triazole-salicylic acid hybrid (compound 5-2k) was recently reported as a fluorescent SHP2 inhibitor with an IC50 of 2.85 ± 0.50 μM against the SHP2 phosphatase and low cytotoxicity toward PBMC cells [3]. These data establish that the thiazolo[3,2-b][1,2,4]triazole scaffold supports sub-micromolar to low-micromolar anticancer potency, with the specific substituent combinations (notably electron-donating aryl groups as in CAS 894030-50-3's p-tolyl motif) being critical determinants of cell line selectivity and potency magnitude [1][2][3].

Anticancer activity Cytotoxicity IC50 Thiazolotriazole hybrids

Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives: MIC Benchmarking for Anti-Infective Screening Prioritization

The thiazolo[3,2-b][1,2,4]triazole scaffold has demonstrated broad-spectrum antimicrobial activity in recent studies. In a 2025 evaluation of [1,3]thiazolo[3,2-b][1,2,4]triazolium salts, minimum inhibitory concentrations (MIC) ranged from 0.97 to 250 µg/mL against Gram-positive and Gram-negative bacteria, with minimum bactericidal concentrations (MBC) from 1.95 to 500 µg/mL [1]. Compound 2a exhibited notable antifungal action against Candida albicans and Saccharomyces cerevisiae with a minimum fungicidal concentration (MFC) of 125 µg/mL and MIC of 31.25 µg/mL [1]. Molecular docking revealed that the 2-heptyl-3-phenyl-6,6-trimethyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium cation engages in a diverse interaction profile including conventional hydrogen bonds, π-σ, π-π T-shaped, and hydrophobic alkyl contacts [1]. Earlier work on 2-aryl-5-(coumarin-3-yl)-thiazolo[3,2-b][1,2,4]triazoles and 2-aryl-5-(benzofuran-2-yl)-thiazolo[3,2-b][1,2,4]triazoles using green synthetic procedures confirmed antibacterial activity against common pathogenic strains [2][3]. While these data derive from thiazolotriazole derivatives with different substitution than the oxalamide-linked CAS 894030-50-3, they establish that the core fused heterocycle possesses inherent antimicrobial pharmacophoric character, with MIC values as low as sub-1 µg/mL achievable through appropriate substitution [1].

Antimicrobial activity Minimum inhibitory concentration Antifungal activity Thiazolotriazolium salts

Availability and Vendor Sourcing Differentiation: Para-Tolyl Oxalamide as a Distinctive Screening Library Entry

CAS 894030-50-3 occupies a specific niche within the thiazolo[3,2-b][1,2,4]triazole oxalamide chemical space that is distinct from more commonly stocked analogs. Among the five closest structural analogs sharing the C22H21N5O2S molecular formula, the para-tolyl (CAS 894030-50-3), meta-tolyl (CAS 894039-31-7), and ortho-tolyl (CAS 895791-49-8) isomers are each catalogued as separate, non-interchangeable products by specialty chemical suppliers, with reported purities typically ≥95% [1][2]. This compound is explicitly listed as a research-use-only (RUO) chemical, not for human or veterinary application, consistent with its status as a screening-grade compound rather than a validated probe or drug candidate [2]. Sigma-Aldrich does list thiazolo[3,2-b][1,2,4]triazole derivatives in its AldrichCPR collection (e.g., 6-one derivatives), but does not currently stock the oxalamide-extended variants including CAS 894030-50-3, limiting sourcing to specialized research chemical suppliers . This restricted availability profile makes CAS 894030-50-3 a relatively constrained entry within the broader screening compound marketplace, which may be advantageous for research programs seeking structural novelty with limited prior art exposure.

Chemical sourcing Screening library Vendor comparison Compound availability

Recommended Research and Industrial Application Scenarios for N1-(p-Tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-50-3)


Central Nervous System (CNS) Probe Development: Anticonvulsant Screening Cascades

CAS 894030-50-3 is a rational candidate for CNS-focused screening cascades targeting epilepsy and seizure disorders. The thiazolo[3,2-b][1,2,4]triazole scaffold has demonstrated quantitative in vivo anticonvulsant efficacy in the MES and PTZ mouse models, with protective indices (PI) of 1.7–1.9 for optimized analogs, exceeding carbamazepine [1]. The para-tolyl substitution pattern on both the thiazolotriazole core and the oxalamide terminus provides a linear molecular topology potentially favorable for blood-brain barrier penetration, while the oxalamide functionality adds hydrogen-bonding capacity that may improve target residence time. Researchers should prioritize this compound for MES and PTZ primary screening followed by rotarod neurotoxicity assessment to establish a PI value, with the explicit goal of benchmarking against clinically used anticonvulsants such as carbamazepine, phenytoin, and valproate [1].

Oncology Drug Discovery: Kinase and Phosphatase Inhibitor Screening

The thiazolo[3,2-b][1,2,4]triazole scaffold has produced sub-micromolar anticancer agents across prostate (PC3, IC50 = 0.14 μM), lung (A549, IC50 = 0.10 μM), breast (MCF-7, IC50 = 0.04 μM), and ovarian (DU-145, IC50 = 0.19 μM) cancer cell lines when substituted with electron-rich aryl groups [1]. Furthermore, thiazolotriazole-salicylic acid hybrids have been validated as fluorescent SHP2 phosphatase inhibitors (IC50 = 2.85 μM) with utility as chemical biology tools [2]. CAS 894030-50-3, with its di-p-tolyl electron-donating substitution and oxalamide linker, is a strong candidate for screening against the NCI-60 cancer cell line panel, kinase selectivity profiling (e.g., EGFR, VEGFR2, PDK1), and PTP family phosphatase panels (SHP1, SHP2, PTP1B, TCPTP) to determine its selectivity fingerprint and therapeutic window [1][2]. The compound's moderate cLogP (4.1) and TPSA (117 Ų) suggest potential for oral bioavailability if potency and selectivity milestones are achieved .

Anti-Infective Screening: Antibacterial and Antifungal Hit Identification

Given the demonstrated antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives with MIC values as low as 0.97 µg/mL against both Gram-positive and Gram-negative bacterial strains, and antifungal activity against Candida albicans (MIC = 31.25 µg/mL for lead compounds), CAS 894030-50-3 represents a structurally distinct entry for anti-infective screening [1]. The oxalamide moiety may confer metal-chelating properties (e.g., Fe3+ sensing as demonstrated by related thiazolotriazole-salicylic acid hybrids [2]), which could be exploited for targeting metalloenzymes in bacterial pathogens or for disrupting microbial iron homeostasis. Procurement of this compound is justified for inclusion in broad-spectrum antimicrobial screening panels against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), with MIC/MBC determination by broth microdilution following CLSI guidelines [1].

Chemical Biology Tool Development: Fluorescent Sensor and Target Engagement Probe Design

The structural features of CAS 894030-50-3 align with recent innovations in thiazolo[3,2-b][1,2,4]triazole-based fluorescent probes. Compound 5-2k, a thiazolotriazole-salicylic acid conjugate, functioned as both a selective Fe3+ sensor (LOD = 8.2 μM) and a fluorescent SHP2 inhibitor suitable for HeLa cell imaging with low PBMC cytotoxicity [1]. While CAS 894030-50-3 lacks an intrinsic fluorophore, its oxalamide linker and p-tolyl termini provide synthetic handles for derivatization into fluorescent or biotinylated probe molecules. The compound could serve as a scaffold for structure-activity relationship (SAR) studies aimed at developing dual-function molecules that combine target inhibition with real-time cellular imaging capability, a growing priority in chemical biology and drug mechanism-of-action studies [1].

Quote Request

Request a Quote for N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.